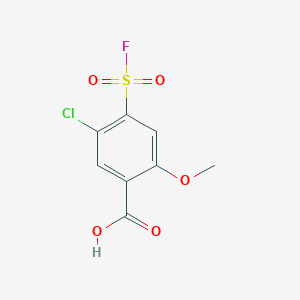
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoate” is a derivative of benzoic acid . It has a molecular weight of 270.64 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF2O4S/c1-15-8(12)4-2-5(9)6(10)3-7(4)16(11,13)14/h2-3H,1H3 . This indicates the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 270.64 .科学的研究の応用
Proton Exchange Membranes in Fuel Cells
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid plays a role in the development of proton exchange membranes for fuel cells. A study by Kim, Robertson, and Guiver (2008) outlines the synthesis of a new sulfonated side-chain grafting unit that utilizes a sulfonated compound and methoxy group-containing poly(arylene ether sulfone) for copolymerization. This process results in comb-shaped sulfonated polymers with high proton conductivity, indicating its potential as a valuable component in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Enhancing Organic Solar Cell Efficiency
The compound also finds application in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for use in organic solar cells. Tan et al. (2016) describe the use of halobenzoic acids, including compounds similar to 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid, to significantly improve the conductivity of PEDOT:PSS. This modification leads to the development of highly efficient, ITO-free organic solar cells, highlighting the compound's relevance in advancing renewable energy technologies (Tan et al., 2016).
Protein Engineering and Biotherapeutics
A genetically encoded fluorosulfonyloxybenzoyl-l-lysine, which shares functional groups with 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid, has been developed for expansive covalent bonding of proteins through SuFEx chemistry. Liu et al. (2021) discuss how this approach enables covalent linking of proteins, both intra- and intermolecularly, expanding the possibilities for biochemical research, protein engineering, and the development of biotherapeutic agents (Liu et al., 2021).
Synthesis of Heterocyclic Scaffolds
The compound is also instrumental in the solid-phase synthesis of various heterocyclic scaffolds. Křupková et al. (2013) illustrate how 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similarities to 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid, can be used as a multireactive building block for generating diverse libraries of heterocycles. This capability is crucial for drug discovery, demonstrating the compound's utility in medicinal chemistry (Křupková et al., 2013).
Polymer Electrolyte Membranes
Another application is found in the synthesis of polymer electrolyte membranes for fuel cells. Zhang et al. (2013) report on poly(phenylene ether)s with sulfonic acid groups via long alkyl side chains, where a similar synthesis route involving chloro and methoxy groups is employed. These materials exhibit excellent properties for use as proton exchange membranes, further emphasizing the compound's relevance in energy conversion and storage technologies (Zhang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
5-chloro-4-fluorosulfonyl-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFBPUXJZFNDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid | |
CAS RN |
1955558-41-4 |
Source


|
| Record name | 5-chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)


![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)


![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)